molecular formula C13H20N2 B11803142 4-(1-Isobutylpyrrolidin-2-yl)pyridine

4-(1-Isobutylpyrrolidin-2-yl)pyridine

Cat. No.: B11803142
M. Wt: 204.31 g/mol
InChI Key: AZFOIOPEINNATJ-UHFFFAOYSA-N
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Description

4-(1-Isobutylpyrrolidin-2-yl)pyridine is a versatile small molecule scaffold with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound is characterized by a pyridine ring substituted with a pyrrolidine ring, which is further substituted with an isobutyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isobutylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or aryl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Pyridine N-oxides: Formed from oxidation reactions.

    Dihydropyridines or Piperidines: Formed from reduction reactions.

    Substituted Pyridines or Pyrrolidines: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of 4-(1-Isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity, which enhances its binding to target proteins . The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

4-(1-Isobutylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

    Pyrrolidine-2-one: A pyrrolidine ring with a ketone group.

    Pyrrolidine-2,5-diones: Pyrrolidine rings with two ketone groups.

    Prolinol: A pyrrolidine ring with a hydroxyl group.

These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C13H20N2/c1-11(2)10-15-9-3-4-13(15)12-5-7-14-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3

InChI Key

AZFOIOPEINNATJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC1C2=CC=NC=C2

Origin of Product

United States

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